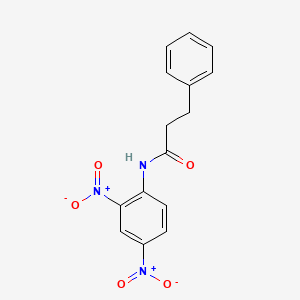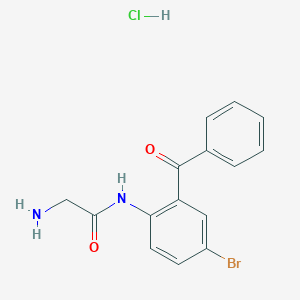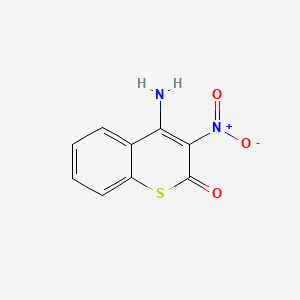![molecular formula C25H17FN2O2 B5064423 4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid, also known as EF24, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are compounds that are known for their diverse biological activities. In
Mecanismo De Acción
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In addition, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against neurotoxicity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for 4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid research. One area of interest is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid can be synthesized through a multi-step process that involves the condensation of 4-cyano-3-nitrobenzoic acid with 4-fluorobenzaldehyde, followed by reduction of the nitro group and cyclization of the resulting intermediate. The final product is obtained through acid-catalyzed dehydration. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-cancer properties, anti-inflammatory effects, and neuroprotective properties. This compound has also been investigated for its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O2/c26-22-11-5-17(6-12-22)15-28-16-21(23-3-1-2-4-24(23)28)13-20(14-27)18-7-9-19(10-8-18)25(29)30/h1-13,16H,15H2,(H,29,30)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOACEHRZDHXTE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(/C#N)\C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)


![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)